![molecular formula C40H60N4O2 B13829641 2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e is a compound with a unique structure that includes a cyclohexane ring with two substituents at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e typically involves the use of cyclohexane-1,2-diamine as a starting material. The synthetic route includes several steps such as nucleophilic aromatic substitution, selective alkylation, reduction of nitro groups, and final derivatization through acylation, sulfonation, reductive alkylation, and arylation . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like hydroxide ions, alkoxide ions, and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: A precursor in the synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e, used in various chemical reactions.
1,2-Dimethylcyclohexane: A compound with similar structural features but different chemical properties and applications.
Cyclohexane-1,2-dicarboxylic acid: Another related compound with applications in the synthesis of polymers and resins.
The uniqueness of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C40H60N4O2 |
|---|---|
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(19-27-11-15-41-16-12-27)37(45)31(23-33)25-43-35-9-7-8-10-36(35)44-26-32-24-34(40(4,5)6)22-30(38(32)46)20-28-13-17-42-18-14-28/h21-28,35-36,41-42,45-46H,7-20H2,1-6H3/t35-,36-/m1/s1 |
InChI-Schlüssel |
ALHACSCJDLOOHV-LQFQNGICSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
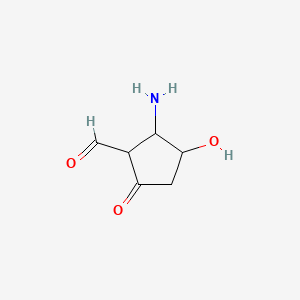
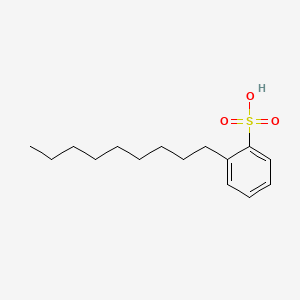
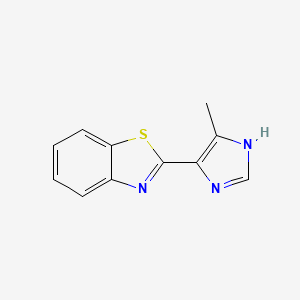
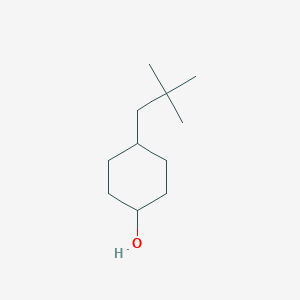
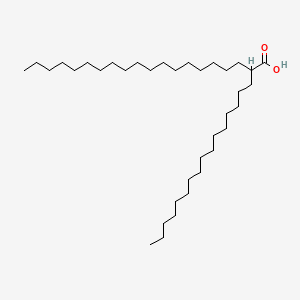
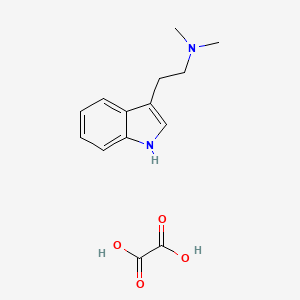
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)

![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)

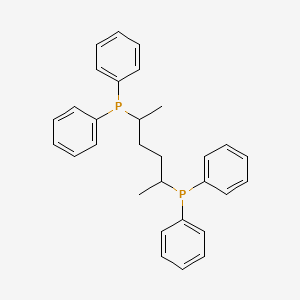
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
